2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

Overview

Description

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of targets in the agrochemical and pharmaceutical industries .

Mode of Action

The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .

Biochemical Pathways

It’s known that tfmp derivatives can interfere with the biochemistry of respiration .

Result of Action

Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

Biological Activity

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This compound's unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

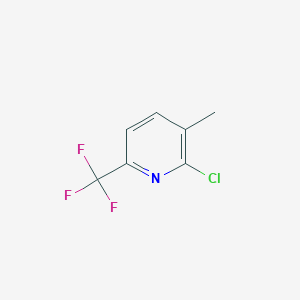

The chemical structure of this compound can be represented as follows:

This compound features a chlorine atom and a trifluoromethyl group attached to a pyridine ring, which significantly influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylpyridine structures exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethylpyridine have shown enhanced fungicidal effects compared to their non-fluorinated counterparts. A study highlighted that fluazinam, a compound derived from trifluoromethylpyridine, demonstrates potent fungicidal activity by interfering with the respiratory biochemistry of fungi .

Neuropharmacological Effects

Recent studies have identified that certain pyridine derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, compounds similar to this compound have been evaluated for their ability to enhance receptor activity, which may have therapeutic implications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. In various studies, modifications to the pyridine ring and substituents significantly influenced the efficacy against specific biological targets. For example, alterations in the position and nature of halogen substituents have been correlated with changes in potency against bacterial strains .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of trifluoromethylpyridine were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, demonstrating significant antibacterial properties .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 3.12 | Staphylococcus aureus |

| B | 6.25 | Escherichia coli |

| C | 12.5 | Staphylococcus aureus |

Case Study 2: Neuropharmacological Modulation

Another study focused on the modulation of α7 nAChRs by pyridine derivatives. Compounds similar to this compound were tested for their efficacy as positive allosteric modulators, revealing EC50 values as low as 0.14 µM for some derivatives, indicating strong potential for therapeutic applications in cognitive enhancement .

Properties

IUPAC Name |

2-chloro-3-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRPUZFEGEAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.